1-Methyl-1H-indazol-3(2H)-one
CAS No.: 100922-97-2
Cat. No.: VC13427503
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100922-97-2 |
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Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 1-methyl-2H-indazol-3-one |
Standard InChI | InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11) |
Standard InChI Key | ONNIFDMRZCMQQM-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C(=O)N1 |
Canonical SMILES | CN1C2=CC=CC=C2C(=O)N1 |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The molecular formula of 1-methyl-1H-indazol-3(2H)-one is C₈H₈N₂O, with a molecular weight of 148.16 g/mol. Its IUPAC name is 1-methyl-2H-indazol-3-one, and it is characterized by a methyl group at the N1 position and a ketone at C3 (Figure 1). Key spectral identifiers include:
Physical Properties
Property | Value |
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Boiling Point | 310.2 °C at 760 mmHg |
Density | 1.213 g/cm³ |
Flash Point | 141.4 °C |
Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
Appearance | White to off-white crystalline solid |
The compound’s stability is influenced by pH and temperature, requiring storage in cool, dry conditions .
Synthetic Methodologies
Nitration-Reduction-Cyclization Sequence
A common industrial route involves:
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Nitration: Treatment of acetophenone with a sulfuric-nitric acid mixture and calcium silicate at -15°C yields 2-nitroacetophenone.
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Reduction: Iron powder and ammonium chloride in methanol reduce the nitro group to an amine, forming 2-aminoacetophenone.
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Cyclization: Reaction with NaNO₂ and SnCl₂·H₂O in hydrochloric acid produces the indazole core .
Microwave-Assisted Functionalization
Under microwave conditions, nucleophiles (e.g., alkoxides, amines) react with oxazinoindazoles to form 2-substituted indazolones via ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanisms. This method enables rapid access to derivatives like 2-(1-methoxypropan-2-yl)-1H-indazol-3(2H)-one .
Chan–Evans–Lam Coupling
Copper-promoted N-arylation of N(1)-protected indazol-3-ones with aryl boronic acids facilitates the synthesis of N(2)-arylindazol-3(2H)-one derivatives, which are valuable in drug discovery .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-rich indazole ring undergoes halogenation, nitration, and sulfonation. For example, bromination at C6 yields 6-bromo-1-methyl-1H-indazol-3(2H)-one (CAS 1226985-36-9), a precursor for anticancer agents .
Nucleophilic Additions
The ketone at C3 participates in condensation reactions with hydrazines and hydroxylamines, forming hydrazones and oximes. These intermediates are pivotal in synthesizing fused heterocycles like pyrazoloindazolones .
Metal-Catalyzed Cross-Couplings
Biological and Pharmaceutical Applications
Anticancer Activity
Indazole derivatives inhibit key oncogenic pathways:
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Compound 6o: Displays IC₅₀ values of 5.15 µM against K562 leukemia cells by targeting Bcl-2 and p53/MDM2 pathways .
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Pazopanib hybrids: Dual inhibitors of HDACs and VEGFR, showing nanomolar potency in HT-29 xenograft models .
Antimicrobial Properties
3-Phenyl-1H-indazole derivatives (e.g., 10g) exhibit broad-spectrum activity against Candida albicans and resistant C. glabrata (MIC = 3.8–15.2 µM) .
Anti-Inflammatory Effects
N(2)-Arylindazol-3(2H)-ones suppress nitric oxide production in LPS-induced RAW264.7 macrophages, suggesting utility in treating inflammatory disorders .
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | Avoid ingestion; rinse mouth |
H315 (Skin irritation) | Wear protective gloves |
H319 (Eye irritation) | Use eye protection |
H335 (Respiratory irritation) | Use in well-ventilated areas |
First Aid Measures
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Inhalation: Move to fresh air.
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Skin contact: Wash with soap and water.
Industrial and Research Significance
1-Methyl-1H-indazol-3(2H)-one serves as a scaffold for developing kinase inhibitors, antifungal agents, and anti-inflammatory drugs. Its synthetic flexibility and tunable reactivity position it as a cornerstone in medicinal chemistry. Future research should explore its pharmacokinetics and in vivo efficacy to translate bench findings into clinical applications .
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